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Compound Focus: Psi-697

CAS No.: 851546-61-7

Cat. No.: S540547

PSI-697 is an orally active small-molecule antagonist of P-selectin, a cell adhesion molecule that plays a
significant role in vascular inflammation and thrombosis by mediating leukocyte and platelet rolling and

adhesion [1] [2].

The table below summarizes the core quantitative data for PSI-697 from preclinical and clinical studies:

Human Clinical Data

Parameter Preclinical Data (Rat
(Rat) (Healthy Smokers)

Molecular Mass 367.83 g/mol [1] -
In Vitro ICso 50 to 125 uM (inhibition of P-selectin/PSGL-1 -

binding) [1]
Dosage (Oral) 15, 30, 50, and 100 mg/kg [1] [3] 600 mg single dose [4] [5]
PK Profile Low clearance, short half-life, low volume of -

distribution, moderate oral bioavailability [1]
Plasma - 1906 ng/mL at 4 hours; 83
Concentration ng/mL at 24 hours [4] [5]
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| Key PD Effects | * | Leukocyte rolling (39% in rat cremaster model) [1] * | Thrombus weight (18% in rat
venous model) [1] * | Vein wall injury and inflammation [3] ¢ | Intima/media ratio (40.2% in rat carotid

model) [1] | No significant effect on basal or TRAP-stimulated platelet-monocyte aggregate formation [4] [5]

Detailed Experimental Protocols

The key findings in the table above are derived from specific, validated experimental models. Here is a

detailed look at the methodologies used in the core studies.

In Vitro Binding Assays

¢ Objective: To quantify the ability of PSI-697 to inhibit the interaction between P-selectin and its
primary ligand, PSGL-1.
¢ Methods:

o Biacore Assay: A real-time surface plasmon resonance technique was used to measure the
inhibition of binding between a soluble, recombinant human P-selectin and a biotinylated,
truncated form of human PSGL-1 (SGP3) [6].

o Cell-Based Static Adhesion Assay: This assay confirmed PSI-697's dose-dependent
inhibition of P-selectin/PSGL-1 binding in a cellular context [1] [6].

In Vivo Efficacy Models (Rodent)

The following surgical models were used to demonstrate the pharmacodynamic effects of PSI-697 after oral

administration [1].

o Exteriorized Rat Cremaster Venules (Acute Surgical Inflammation Model): This model assesses
vascular inflammation. The cremaster muscle is exteriorized, and intravital microscopy (IVM) is
used to visualize and quantify the number of leukocytes rolling along the venule walls. PSI-697 (50
mg/kg p.o.) significantly reduced rolling leukocytes by 39% compared to the vehicle control [1].

¢ Rat Venous Thrombosis Model: This model measures antithrombotic efficacy. Thrombosis is
induced, often by stenosis. The primary outcome is thrombus weight. PSI-697 (100 mg/kg p.0.)
reduced thrombus weight by 18% without prolonging bleeding time, suggesting an antithrombotic
effect without increased bleeding risk [1].
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¢ Rat Carotid Artery Injury Model: This model mimics arterial restenosis. The carotid artery is injured,
and animals are treated with PSI-697 (15 or 30 mg/kg p.o.) starting before injury and continuing once
daily. After 13-14 days, the arteries are harvested and analyzed histologically. The intima-to-media
(/M) ratio is calculated, and PSI-697 treatment resulted in a dose-dependent decrease of up to
40.2% [1].

Human Clinical Trial Protocol

e Study Design: A double-blind, randomized, placebo-controlled crossover study [4] [5].

¢ Subjects: 25 healthy smokers.

¢ Intervention: A single 600 mg oral dose of PSI-697 or matched placebo.

e Primary PD Endpoint: Measurement of platelet-monocyte aggregates (PMA), a sensitive marker
of platelet activation, via flow cytometry at 4 and 24 hours post-dose.

e Stimulation: Blood samples were treated ex vivo with varying concentrations of Thrombin
Receptor-Activating Peptide (TRAP) to stimulate platelet activation and PMA formation.

e Outcome: Despite achieving targeted plasma concentrations, PSI-697 had no significant effect on
PMA formation at 4 or 24 hours, whereas a positive control (P-selectin-blocking antibody) effectively
inhibited aggregation [4] [5].

Mechanism of Action and Signaling Pathway

PSI-697 exerts its effects by targeting the P-selectin/PSGL-1 pathway, a key mediator of

thromboinflammation. The following diagram illustrates this pathway and the drug's mechanism.
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PSI-697 inhibits P-selectin binding to PSGL-1, disrupting leukocyte recruitment and subsequent

thromboinflammation.

Interpretation and Next-Generation Compounds

The data presents a contrast between promising preclinical results and a lack of efficacy in an early human
trial. This may be attributed to factors like the low potency and poor water solubility of PSI-697, which
might require higher doses for a measurable effect in humans [7]. This has motivated the development of

next-generation compounds.

e THCMA: Researchers designed a new small-molecule inhibitor, THCMA, to improve upon PSI-697. It
is an amphiphilic molecule that self-assembles into hanoparticles, increasing its water solubility by
over 1,000-fold compared to PSI-697. Preclinical studies report that THCMA has greater potency and
significantly enhanced oral efficacy (100-fold in thrombosis models) than PSI-697 [7].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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